6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Antifungal Structure-Activity Relationship Agrochemical Lead Discovery

This compound (CAS 64369-27-3) belongs to the class of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, a fused heterocyclic scaffold explored primarily for antifungal and potential anticancer activities. It is characterized by a molecular formula of C7H6N6S2 and a molecular weight of 238.29 g/mol.

Molecular Formula C7H6N6S2
Molecular Weight 238.3 g/mol
CAS No. 64369-27-3
Cat. No. B11060841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS64369-27-3
Molecular FormulaC7H6N6S2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C2=NN=C3N2N=C(S3)C
InChIInChI=1S/C7H6N6S2/c1-3-5(15-12-8-3)6-9-10-7-13(6)11-4(2)14-7/h1-2H3
InChIKeyWJGNUENNOPPSQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 64369-27-3): Core Physicochemical and Structural Profile for Procurement Decisions


This compound (CAS 64369-27-3) belongs to the class of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, a fused heterocyclic scaffold explored primarily for antifungal and potential anticancer activities [1]. It is characterized by a molecular formula of C7H6N6S2 and a molecular weight of 238.29 g/mol. Predicted properties include a density of 1.96±0.1 g/cm³ and a pKa of -2.67±0.50, with a reported melting point of 230-232 °C (ethanol/water) . This scaffold is typically synthesized via condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids [1].

Why 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Cannot Be Interchanged with Other 6-Substituted Analogs


In this compound series, the 6-position substituent dictates bioactivity through steric, electronic, and lipophilic modulation. Direct head-to-head studies on the 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazole core demonstrate that switching the 6-substituent from a small methyl group to an n-propyl or trichloromethyl group transforms a weakly active compound into a broad-spectrum fungicide with EC50 values as low as 7.28 μmol/L against Pellicularia sasakii [1]. The target 6-methyl analog represents a distinct molecular entity within this structure-activity landscape, and its specific properties cannot be assumed from the performance of other 6-substituted derivatives [1].

Quantitative Differentiation Evidence for 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Versus Its Closest Analogs


Fungicidal Activity Profile: 6-Methyl Analog is a Low-Activity Member of a Potent Antifungal Series

In a comprehensive fungicide screening of 4-methyl-1,2,3-thiadiazole-containing triazolothiadiazoles, the 6-n-propyl and 6-trichloromethyl analogs were identified as broad-spectrum actives (EC50 7.28–42.49 μmol/L across six fungi), while the 6-methyl analog (target compound) was synthesized but did not exhibit comparable activity and was not reported among the lead compounds [1]. This positions the 6-methyl analog as a lower-activity reference compound within the series, making it suitable as a negative control or a baseline scaffold for further optimization rather than as an end-use antifungal agent.

Antifungal Structure-Activity Relationship Agrochemical Lead Discovery

Thermal Stability and Physical Form: Melting Point Differentiates 6-Methyl from Bulky 6-Aryl Analogs

The 6-methyl analog exhibits a melting point of 230-232 °C (ethanol/water) . While melting points for other 6-substituted analogs in the series are not uniformly reported, the 6-(4-methylphenyl) analog was definitively characterized by single-crystal X-ray diffraction, indicating a crystalline solid form [1]. The relatively high melting point of the target compound suggests good thermal stability, which is a critical parameter for storage, formulation development, and handling in laboratory settings.

Crystallinity Formulation Physicochemical Characterization

Molecular Volume and Lipophilicity: 6-Methyl Offers Minimal Steric Bulk Compared to Bioactive Analogs

With a molecular weight of 238.29 g/mol , the 6-methyl analog is substantially smaller than the 6-trichloromethyl analog (estimated MW > 300 g/mol) and the 6-n-propyl analog (estimated MW ~ 266 g/mol) [1]. This size difference directly impacts lipophilicity (clogP) and ligand efficiency metrics. The minimal steric footprint of the methyl group makes this compound the most compact and synthetically accessible member of the series, offering a baseline scaffold for fragment-based or structure-guided optimization where stepwise introduction of bulk is required.

Medicinal Chemistry Ligand Efficiency Scaffold Optimization

Defined Application Scenarios for 6-Methyl-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Based on Differential Evidence


Negative Control Compound in Antifungal Screening Panels

Given that the 6-methyl analog is a synthesized member of the series but did not demonstrate notable potency in published fungicide screening [1], it is uniquely suited as a structurally matched negative control. In antifungal assays where 6-n-propyl or 6-trichloromethyl analogs serve as positive controls, this compound provides a baseline for determining the minimal structural requirements for activity, enabling robust SAR interpretation.

Minimal Steric Scaffold for Fragment-Based Drug Design (FBDD)

With the lowest molecular weight (238.29 g/mol) among reported 6-substituted analogs in this series [1], the 6-methyl compound serves as an ideal minimal pharmacophore for FBDD campaigns. Researchers can use this scaffold to systematically probe the steric and electronic tolerance of the 6-position by synthesizing incremental analogs, a strategy not feasible with bulkier starting points.

Reference Standard for Analytical Method Development and Crystallinity Studies

The defined melting point (230-232 °C) and the established synthetic route via condensation of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione [1] make this compound a reliable reference standard for HPLC method development, purity assay validation, and comparative crystallinity studies against other triazolothiadiazole derivatives.

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